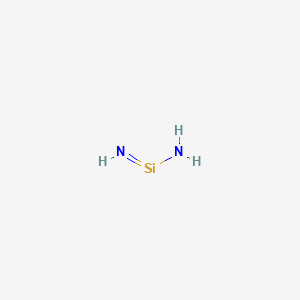![molecular formula C13H11N3O2 B14299426 (9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone CAS No. 121140-26-9](/img/structure/B14299426.png)
(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone is a complex organic compound that belongs to the beta-carboline family Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the [(methylamino)oxy]methanone group: This step involves the reaction of the beta-carboline core with a suitable reagent, such as methylamine and an appropriate carbonyl compound, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and anticancer properties. It can interact with biological macromolecules and inhibit the growth of certain pathogens.
Medicine: Investigated for its psychoactive effects and potential use in treating neurological disorders. It may act on neurotransmitter systems and modulate brain activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of (9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone involves its interaction with specific molecular targets and pathways. It may bind to receptors in the brain, modulating neurotransmitter release and affecting neuronal activity. Additionally, it can interact with enzymes and proteins, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Harmine: Another beta-carboline with psychoactive properties.
Harmaline: Known for its use in traditional medicine and psychoactive effects.
Tetrahydro-beta-carboline: A reduced form of beta-carboline with different biological activities.
Uniqueness
(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
121140-26-9 |
|---|---|
Formule moléculaire |
C13H11N3O2 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
methylamino 9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C13H11N3O2/c1-14-18-13(17)11-6-9-8-4-2-3-5-10(8)16-12(9)7-15-11/h2-7,14,16H,1H3 |
Clé InChI |
HFSDOBJCQNMPRQ-UHFFFAOYSA-N |
SMILES canonique |
CNOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


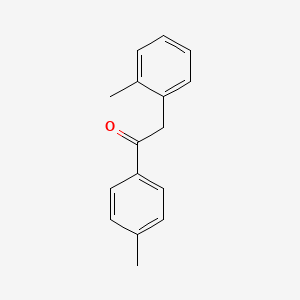
![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)
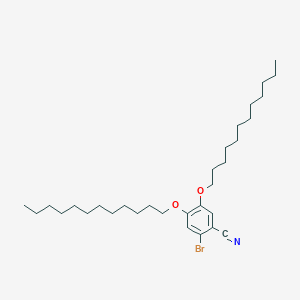
![5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine](/img/structure/B14299353.png)
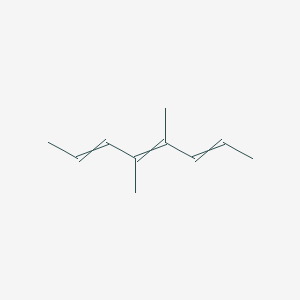
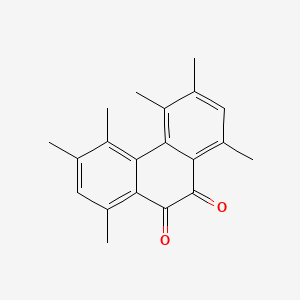
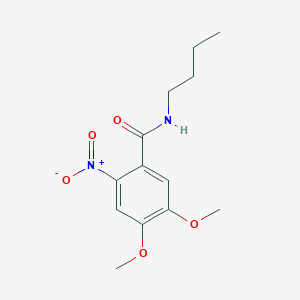

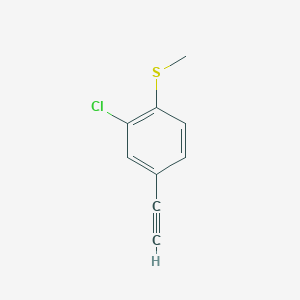
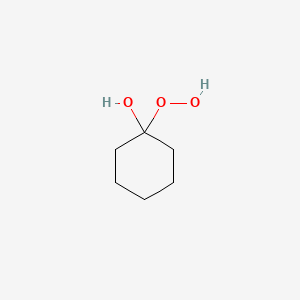
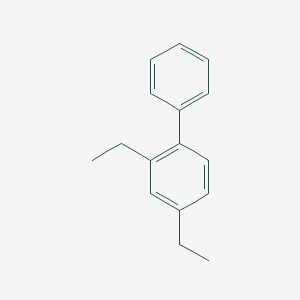
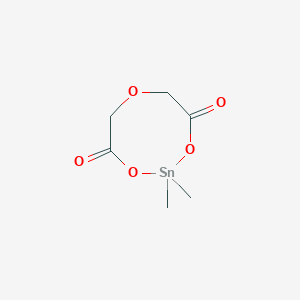
![[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/structure/B14299391.png)
